Robénacoxib

Vue d'ensemble

Description

Acide 2-fluorophénylboronique : est un composé organoboronique de formule chimique C6H6BFO2 . Il se présente sous la forme d'une poudre cristalline blanche à jaune pâle utilisée dans diverses réactions chimiques, en particulier dans la synthèse organique. Ce composé est connu pour son rôle dans les réactions de couplage de Suzuki-Miyaura, largement utilisées dans la formation de liaisons carbone-carbone .

Applications De Recherche Scientifique

L'acide 2-fluorophénylboronique a un large éventail d'applications en recherche scientifique :

Médecine : Il est impliqué dans la synthèse de composés pharmaceutiques, y compris des candidats médicaments potentiels.

Mécanisme d'action

Le mécanisme d'action de l'acide 2-fluorophénylboronique dans les réactions de couplage de Suzuki-Miyaura implique plusieurs étapes clés :

Addition oxydante : Le catalyseur au palladium subit une addition oxydante avec le composé halogéné, formant un complexe de palladium.

Transmétallation : L'acide boronique transfère son groupe organique au complexe de palladium.

Élimination réductive : Le complexe de palladium subit une élimination réductive, formant le produit biarylique désiré et régénérant le catalyseur au palladium.

Mécanisme D'action

Target of Action

Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, particularly for cats and dogs . The primary target of robenacoxib is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is primarily involved in the synthesis of prostaglandins that promote inflammation, pain, and fever .

Mode of Action

Robenacoxib works by selectively inhibiting the COX-2 enzyme , which plays a critical role in generating inflammatory mediators such as prostaglandins . By selectively inhibiting COX-2, robenacoxib reduces the production of prostaglandins involved in inflammation and pain, without significantly affecting COX-1 . This selectivity helps reduce potential side effects associated with gastrointestinal damage and renal toxicity that are more commonly seen with non-selective NSAIDs .

Biochemical Pathways

The biochemical pathway affected by robenacoxib involves the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever . By selectively inhibiting COX-2, robenacoxib interferes with this pathway, reducing the production of inflammatory prostaglandins .

Pharmacokinetics

Robenacoxib exhibits a high degree of binding to plasma proteins (>98%) and has a moderate volume of distribution . Following intravenous administration, the terminal elimination half-life, volume of distribution at steady state, and total clearance were 2.64 h, 0.077 L/kg, and 0.056 L/h kg, respectively . The mean bioavailability following subcutaneous and oral administrations were 45.98% and 16.58%, respectively . Despite the short blood terminal half-life, robenacoxib concentrates in inflamed tissues, achieving clinical efficacy with once-daily dosing .

Result of Action

The molecular and cellular effects of robenacoxib’s action primarily involve the reduction of inflammation and associated pain . By inhibiting the production of inflammatory prostaglandins, robenacoxib effectively reduces both inflammation and the associated pain, making it particularly useful for conditions like osteoarthritis or for managing postoperative pain .

Action Environment

Environmental factors can influence the stability of robenacoxib. It has been observed that robenacoxib decomposes the fastest among selected coxibs in various environments and at different temperatures . It also showed significant hepatotoxicity at the highest tested concentration, which correlates with the high degree of its degradation, and the probable formation of a more hepatotoxic product . Therefore, the choice of excipients, storage conditions, and packaging materials can be crucial for maintaining the stability, efficacy, and safety of robenacoxib .

Analyse Biochimique

Biochemical Properties

Robenacoxib plays a significant role in biochemical reactions by selectively inhibiting the COX-2 enzyme. This enzyme is responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, robenacoxib reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation. Robenacoxib interacts with various biomolecules, including enzymes and proteins. It binds to the COX-2 enzyme with high affinity, leading to its inhibition. This interaction is crucial for the anti-inflammatory and analgesic effects of robenacoxib .

Cellular Effects

Robenacoxib exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, robenacoxib affects the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, robenacoxib reduces the levels of prostaglandins, leading to decreased inflammation and pain. Additionally, robenacoxib has been shown to have minimal effects on COX-1, an enzyme involved in maintaining normal physiological functions, thereby reducing the risk of gastrointestinal side effects .

Molecular Mechanism

The molecular mechanism of action of robenacoxib involves its selective inhibition of the COX-2 enzyme. Robenacoxib binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, leading to decreased pain and inflammation. The binding of robenacoxib to COX-2 is characterized by high affinity and selectivity, which contributes to its therapeutic effects. Additionally, robenacoxib’s selective inhibition of COX-2 over COX-1 helps minimize gastrointestinal side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of robenacoxib have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Robenacoxib has been shown to be stable under various conditions, with minimal degradation observed. Long-term studies in laboratory settings have demonstrated that robenacoxib maintains its efficacy in reducing inflammation and pain over extended periods. Additionally, robenacoxib has been found to have minimal adverse effects on cellular function, making it a safe and effective option for long-term use .

Dosage Effects in Animal Models

The effects of robenacoxib vary with different dosages in animal models. Studies have shown that robenacoxib is effective at reducing inflammation and pain at therapeutic doses. At higher doses, robenacoxib may cause adverse effects, including gastrointestinal disturbances and renal toxicity. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing the risk of adverse effects. In animal models, robenacoxib has been shown to have a wide safety margin, with minimal toxicity observed at recommended doses .

Metabolic Pathways

Robenacoxib is extensively metabolized in the liver through the cytochrome P450 enzyme system. The metabolic pathways involve hydroxylation and further oxidation, leading to the formation of less active metabolites. These metabolites are then excreted primarily through the bile. The metabolism of robenacoxib is crucial for its elimination from the body and helps maintain its therapeutic effects. Additionally, the selective inhibition of COX-2 by robenacoxib minimizes the risk of gastrointestinal side effects associated with non-selective NSAIDs .

Transport and Distribution

Robenacoxib is transported and distributed within cells and tissues through various mechanisms. It has a relatively small volume of distribution and is highly bound to plasma proteins. This high protein binding helps maintain the concentration of robenacoxib in the bloodstream, allowing it to exert its therapeutic effects. Robenacoxib is preferentially distributed to inflamed tissues, where it exerts its anti-inflammatory and analgesic effects. The selective distribution of robenacoxib to inflamed tissues helps enhance its efficacy while minimizing systemic side effects .

Subcellular Localization

The subcellular localization of robenacoxib is primarily within the cytoplasm, where it interacts with the COX-2 enzyme. Robenacoxib does not require specific targeting signals or post-translational modifications for its localization. Its activity and function are primarily determined by its ability to selectively inhibit the COX-2 enzyme. The subcellular localization of robenacoxib is crucial for its therapeutic effects, as it allows for the targeted inhibition of COX-2 and the reduction of inflammation and pain .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 2-fluorophénylboronique peut être synthétisé par plusieurs méthodes. Une approche courante consiste à faire réagir le 2-fluorobenzène avec l'acide boronique en présence d'un catalyseur. La réaction nécessite généralement un catalyseur au palladium et une base, telle que le carbonate de potassium, sous atmosphère inerte .

Méthodes de production industrielle : En milieu industriel, la production de l'acide 2-fluorophénylboronique fait souvent appel à des réactions de couplage de Suzuki-Miyaura à grande échelle. Ces réactions sont menées dans des réacteurs spécialisés avec un contrôle précis de la température, de la pression et du temps de réaction afin d'assurer un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 2-fluorophénylboronique subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où l'atome de fluor est remplacé par d'autres nucléophiles.

Réactions de couplage : Il est largement utilisé dans les réactions de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Réactifs et conditions courants :

Catalyseurs au palladium : Utilisés dans les réactions de couplage de Suzuki-Miyaura.

Bases : Telles que le carbonate de potassium ou l'hydroxyde de sodium.

Solvants : Les solvants couramment utilisés incluent le tétrahydrofuranne (THF) et le diméthylformamide (DMF).

Produits majeurs : Les produits majeurs formés à partir de ces réactions sont généralement des composés biaryliques, qui sont des intermédiaires importants dans la synthèse de produits pharmaceutiques et d'agrochimiques .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Acide phénylboronique

- Acide 2-fluoropyridine-4-boronique

- 4-Fluorobenzaldéhyde

- Acide fluoroborique

Unicité : L'acide 2-fluorophénylboronique est unique en raison de la présence de l'atome de fluor, qui confère des propriétés électroniques spécifiques à la molécule. Cela le rend particulièrement utile dans les réactions où les effets électroniques jouent un rôle crucial, comme dans la synthèse de certains produits pharmaceutiques et matériaux de pointe .

Propriétés

IUPAC Name |

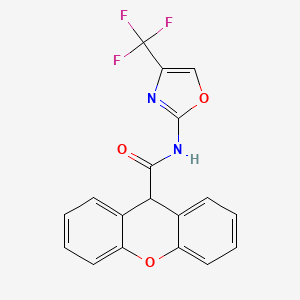

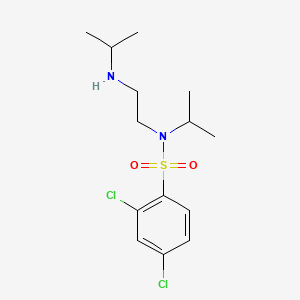

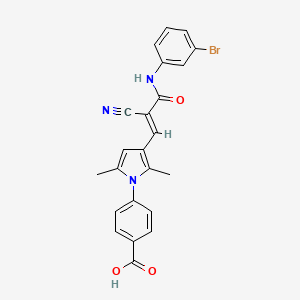

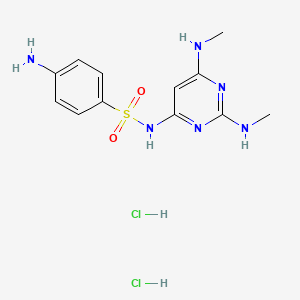

2-[5-ethyl-2-(2,3,5,6-tetrafluoroanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F4NO2/c1-2-8-3-4-12(9(5-8)6-13(22)23)21-16-14(19)10(17)7-11(18)15(16)20/h3-5,7,21H,2,6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXGDYFACFXQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)NC2=C(C(=CC(=C2F)F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176607 | |

| Record name | Robenacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220991-32-2 | |

| Record name | Robenacoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220991-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robenacoxib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220991322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robenacoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Robenacoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-2-[(2,3,5,6-tetrafluorophenyl)amino]benzeneacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROBENACOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z588009C7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)

![[4-Amino-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,3-thiazol-5-yl]-(2,3-dihydro-1,4-benzodioxin-7-yl)methanone](/img/structure/B1679429.png)